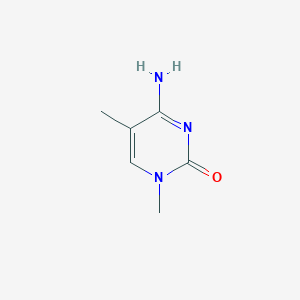
4-Amino-1,5-dimethylpyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with diazonium salts to form colored products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Diazonium salts are used in substitution reactions, often under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of pyrazolylurea and thiourea derivatives.
Aplicaciones Científicas De Investigación
Organic Chemistry
In organic synthesis, 4-Amino-1,5-dimethylpyrimidin-2-one serves as a versatile reagent. It is commonly utilized in:
- Reactions : It participates in oxidation, reduction, and substitution reactions. For example:
- Oxidation : Can be oxidized to form corresponding oxides using agents like hydrogen peroxide.
- Reduction : Reduced using sodium borohydride or lithium aluminum hydride.
- Substitution : Reacts with diazonium salts to produce colored products.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Oxides |
| Reduction | Sodium borohydride | Reduced derivatives |
| Substitution | Diazonium salts | Pyrazolylurea derivatives |
Biological Applications
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates it possesses antimicrobial effects, making it a candidate for developing new antibiotics.
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
- Analgesic and Anti-inflammatory Effects : Investigated for its pain-relieving properties, it shows promise as an analgesic agent.
Pharmaceutical Applications
The compound is also explored for its medicinal properties:
- Cancer Treatment : Various derivatives of pyrimidine compounds have shown anticancer activity. Studies suggest that modifications of this compound can enhance its efficacy against cancer cells .
- Diabetes Management : Some derivatives are being researched as potential treatments for type 2 diabetes due to their ability to inhibit dihydrofolate reductase .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound through various assays. The results demonstrated significant free radical scavenging activity compared to standard antioxidants. This suggests its potential use in formulations aimed at reducing oxidative damage in biological systems.
Case Study 2: Anticancer Research
In another investigation, modified versions of the compound were tested against various cancer cell lines. The findings indicated that certain modifications improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This positions this compound as a promising scaffold for developing new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Amino-1,5-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and enzymes .
Comparación Con Compuestos Similares
4-Amino-1,5-dimethyl-2-phenylpyrazole-3-one: Known for its analgesic and anti-inflammatory properties.
Azomethine derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
17634-60-5 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
Clave InChI |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C |
Key on ui other cas no. |
17634-60-5 |
Sinónimos |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















